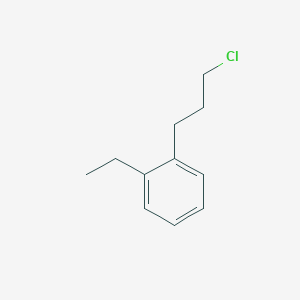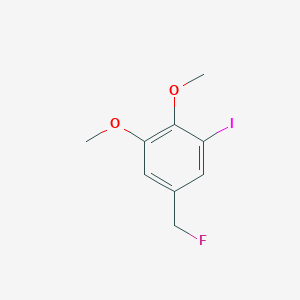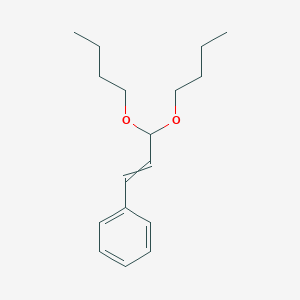
1-(3-Bromopropyl)-4-chloro-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-4-chloro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, chloro, and iodo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-chloro-3-iodobenzene typically involves a multi-step process. One common method is the halogenation of a suitable benzene derivative. The process can be summarized as follows:
Starting Material: The synthesis begins with a benzene derivative that has a suitable leaving group, such as a halogen.
Halogenation: The benzene derivative undergoes halogenation using reagents like bromine or iodine in the presence of a catalyst such as iron or aluminum chloride.
Substitution Reaction: The halogenated benzene derivative is then subjected to a nucleophilic substitution reaction with 3-bromopropyl chloride in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-4-chloro-3-iodobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the chloro or iodo groups are replaced by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid in the presence of a catalyst such as aluminum chloride are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and amines.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and other substituted benzene derivatives.
Oxidation and Reduction: Products include alcohols, aldehydes, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-4-chloro-3-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems and its potential as a bioactive molecule.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-3-iodobenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In electrophilic aromatic substitution reactions, the benzene ring undergoes a two-step mechanism involving the formation of a sigma complex followed by deprotonation to restore aromaticity.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-4-chlorobenzene: Lacks the iodine substituent, making it less reactive in certain reactions.
1-(3-Bromopropyl)-4-iodobenzene: Lacks the chlorine substituent, affecting its reactivity and applications.
1-(3-Chloropropyl)-4-iodobenzene: Lacks the bromine substituent, altering its chemical properties.
Uniqueness: 1-(3-Bromopropyl)-4-chloro-3-iodobenzene is unique due to the presence of three different halogen substituents on the benzene ring. This unique combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C9H9BrClI |
|---|---|
Peso molecular |
359.43 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-1-chloro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |
Clave InChI |
DHDFXDDCRVKUBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCBr)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)


![Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]-](/img/structure/B14065441.png)






